molecular formula C10H10F3NO B14049136 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14049136
M. Wt: 217.19 g/mol
InChI Key: QBBGJNWXSBYPKV-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one, with the CAS Number 1804217-29-5 , is a chemical building block of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C10H10F3NO and a molecular weight of 217.19 g/mol , features both an aromatic amino group and a propan-2-one (ketone) moiety on a phenyl ring substituted with a metabolically stable trifluoromethyl group. The presence of these distinct functional groups makes it a versatile intermediate or precursor for the synthesis of more complex molecules . Its primary research application lies in the exploration and development of novel pharmacologically active compounds, where the trifluoromethyl group is often used to modulate the lipophilicity, metabolic stability, and binding affinity of lead molecules. Researchers value this compound as a key starting material for various synthetic transformations, including nucleophilic addition to the ketone, reduction to alcohols, or functionalization of the aromatic amine. All products are intended for Research Use Only (RUO) and are strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)4-7-5-8(14)2-3-9(7)10(11,12)13/h2-3,5H,4,14H2,1H3

InChI Key

QBBGJNWXSBYPKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazonium Salt Intermediate Strategy

A foundational method for introducing the amino group at the 5-position involves diazonium salt chemistry. As detailed in US Patent 5,811,586A , the synthesis begins with 3-trifluoromethylaniline, which undergoes diazotization using sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is subsequently reacted with isopropenyl acetate in a polar solvent (e.g., acetonitrile or dimethylformamide) under catalytic conditions involving cuprous chloride (CuCl). This step facilitates the formation of the propan-2-one moiety via a radical coupling mechanism, yielding the intermediate 1-(3-trifluoromethylphenyl)propan-2-one.

To introduce the amino group at the 5-position, nitro-group reduction is employed. The intermediate is nitrated selectively at the 5-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by reduction with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. Final purification is achieved through vacuum distillation or bisulfite complex crystallization, achieving yields of 68–72%.

Friedel-Crafts Acylation Approach

An alternative route utilizes Friedel-Crafts acylation to construct the ketone backbone. Starting with 1-(trifluoromethyl)benzene, acylation is performed using propionyl chloride (CH₃CH₂COCl) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at −10°C to 0°C in dichloromethane (CH₂Cl₂), yielding 1-(2-(trifluoromethyl)phenyl)propan-2-one.

Subsequent nitration and reduction steps are identical to the diazonium method, but this route faces challenges in regioselectivity, often producing mixtures of 4- and 5-nitro isomers. Column chromatography (silica gel, hexane/ethyl acetate) is required for separation, reducing the overall yield to 55–60%.

Nucleophilic Aromatic Substitution

For laboratories prioritizing atom economy, nucleophilic substitution offers a streamlined pathway. 2-Chloro-5-nitrobenzotrifluoride is reacted with sodium acetone enolate (generated from propan-2-one and sodium hydride, NaH) in tetrahydrofuran (THF) at 60°C. The nitro group is then reduced to an amine using iron (Fe) and hydrochloric acid (HCl), yielding the target compound with 65–70% efficiency.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial processes favor the diazonium salt method due to its scalability. Key optimizations include:

  • Continuous Flow Reactors : Minimize exothermic risks during diazotization.
  • Catalyst Recycling : Cuprous chloride is recovered via filtration and reused, reducing costs.
  • Solvent Selection : Acetonitrile is replaced with ethanol-water mixtures to improve environmental compatibility.

Purification Protocols

Method Conditions Purity Achieved Yield Loss
Vacuum Distillation 100–120°C, 10–15 mmHg 98.5% 5–8%
Bisulfite Complex NaHSO₃, pH 4–5, recrystallization 99.2% 10–12%
Column Chromatography Silica gel, hexane/ethyl acetate 97.8% 15–20%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, COCH₃), 6.90 (d, J = 8.4 Hz, 1H, ArH), 7.25 (s, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 3350 cm⁻¹ (N–H).
  • MS (EI) : m/z 217 [M]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98.5%, with retention time = 6.2 min.

Comparative Analysis of Synthetic Methods

Parameter Diazonium Salt Method Friedel-Crafts Method Nucleophilic Substitution
Yield 68–72% 55–60% 65–70%
Regioselectivity High Moderate High
Scalability Industrial Lab-scale Pilot-scale
Cost $$ $$$ $$
Environmental Impact Moderate High Low

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the amino group, enables the compound to bind to active sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The electronic and steric effects of substituents significantly influence chemical behavior:

  • Amino vs. Nitro Groups: The amino group in the target compound enhances ring activation, favoring reactions like electrophilic aromatic substitution. In contrast, 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one (CAS 57330-58-2) contains a nitro group, a strong electron-withdrawing substituent that deactivates the ring, directing reactivity toward nucleophilic pathways .
  • Trifluoromethyl Positioning : Positional isomers such as 1-(3-(trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8) and 1-(4-(trifluoromethyl)phenyl)propan-2-one (CAS 713-45-1) exhibit altered electronic environments. For example, the para-substituted isomer (4-CF₃) may display higher symmetry, affecting crystallinity and solubility .

Physical Properties

Key physical properties of selected analogues are compared below:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃NO 232.18 Not reported Not reported
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one C₁₀H₈F₄O 220.16 1.268 (predicted) 198.4 (predicted)
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one C₁₁H₁₁F₃O₂ 244.20 Not reported Not reported
1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈F₃NO₃ 247.17 Not reported Not reported

The amino-substituted target compound has a higher molar mass compared to the fluoro-trifluoromethyl analogue , while trifluoroethoxy substitution increases hydrophobicity .

Spectroscopic Distinctions

  • ¹H NMR: The amino group in the target compound may exhibit broad singlet peaks (δ ~5–6 ppm) due to hydrogen bonding, whereas fluorine substituents (e.g., in 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one) produce distinct splitting patterns (e.g., δ 5.73, d, J = 48.5 Hz) .
  • IR Spectroscopy : Sulfoxonium ylide derivatives (e.g., 1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one) show strong S=O stretches at ~1050 cm⁻¹, absent in the target compound .

Metabolic and Stability Considerations

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. However, the amino group may introduce susceptibility to enzymatic deamination compared to halogenated analogues like 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one .

Biological Activity

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one, a compound characterized by its unique trifluoromethyl and amino functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3N, with a molecular weight of 215.19 g/mol. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound, while the amino group allows for hydrogen bonding interactions with biological targets.

Key Structural Features:

  • Trifluoromethyl Group: Increases lipophilicity and influences receptor binding.
  • Amino Group: Facilitates hydrogen bonding, enhancing interaction stability with biomolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which is critical in drug development. The trifluoromethyl group is thought to enhance binding to active sites of enzymes.
  • Receptor Binding: The structural features allow for interactions with various receptors, potentially influencing signaling pathways that are vital in disease mechanisms.
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines, although further research is needed to elucidate these effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: α,α,α-Trifluoroacetophenone is often used as a precursor.
  • Reactions: The synthesis may involve the use of amines in the presence of catalysts under controlled conditions to yield the desired product.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundContains trifluoromethyl and amino groupsEnhanced binding affinity due to unique functional groups
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-oneLacks trifluoromethyl groupDifferent reactivity profile due to methoxy substitution
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-olContains hydroxyl instead of ketonePotential for different biological activities

This table illustrates how structural variations influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • In Vitro Studies: Research has demonstrated selective cytotoxicity against cancer cell lines, suggesting potential use in targeted cancer therapies. For instance, a study indicated that compounds with similar structures showed significant inhibition of cell proliferation in MCF-7 breast cancer cells .
  • Mechanistic Insights: Investigations into the compound's mechanism of action revealed that it may induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Pharmacological Applications: The compound's ability to interact with specific enzymes positions it as a candidate for further development as an enzyme inhibitor or therapeutic agent in various pathological conditions .

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